molecular formula C17H16ClN3O2 B2765736 ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866040-20-2

ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2765736
CAS No.: 866040-20-2
M. Wt: 329.78
InChI Key: YUTATUXHOZIHKV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
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Biological Activity

Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.78 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives, including those similar to this compound, against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundPathogen TestedMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25
Ethyl derivativeEscherichia coliTBD

Anticancer Properties

The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer potential. Compounds containing this structure have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. For example, compounds similar to this compound have been reported to inhibit cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 2: Anticancer Activity of Pyrazolo Derivatives

CompoundCancer TypeIC50 (μM)
Compound AMDA-MB-231 (Breast)10
Compound BHepG2 (Liver)15
Ethyl derivativeA375 (Melanoma)TBD

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study focused on the synthesis of several pyrazolo derivatives and their evaluation against bacterial strains. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts .
  • Case Study on Anticancer Activity :
    Another investigation assessed the antiproliferative effects of pyrazolo derivatives on multiple cancer cell lines. The study concluded that structural modifications significantly affected the potency of these compounds against specific cancer types .

Properties

IUPAC Name

ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-4-23-17(22)13-9-19-16-14(15(13)18)11(3)20-21(16)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTATUXHOZIHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331577
Record name ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866040-20-2
Record name ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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